3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride
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Overview
Description
3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-chromen-2-one derivatives.
Reaction Conditions: The key steps involve the introduction of an amino group at the 3-position and the reduction of the chromenone ring to a dihydro form. This can be achieved through a series of reactions including nitration, reduction, and cyclization.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyran derivatives .
Scientific Research Applications
3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress, inflammation, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-8-methoxy-2H-chromen-2-one: Another benzopyran derivative with similar structural features.
3,4-dihydro-2H-1-benzopyran-4-one: Lacks the amino and methoxy groups but shares the core benzopyran structure.
8-methoxy-2H-chromen-2-one: Similar in structure but without the amino group.
Uniqueness
3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
3-amino-8-methoxy-2,3-dihydrochromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-8-4-2-3-6-9(12)7(11)5-14-10(6)8;/h2-4,7H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVLJUQOYHMONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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